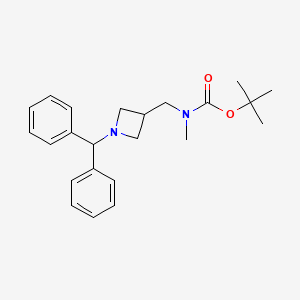

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate

Description

Molecular Architecture and Bonding Patterns

The molecular architecture of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate is characterized by a central azetidine ring that serves as the scaffold for multiple functional group attachments. The four-membered azetidine ring exhibits significant ring strain of approximately 25.4 kilocalories per mole, which lies between the more strained aziridines at 27.7 kilocalories per mole and the less strained pyrrolidines. This ring strain is a fundamental driver of the reactivity and conformational preferences observed in this compound class. The azetidine nitrogen atom at position 1 is substituted with a benzhydryl group, which consists of two phenyl rings connected through a central carbon atom, creating a bulky substituent that significantly influences the overall molecular conformation.

The carbon atom at position 3 of the azetidine ring bears a methylene bridge that connects to a methylated carbamate functional group. The carbamate moiety features a tert-butyl protecting group attached to the carbonyl carbon, while the nitrogen atom carries both the methylene linker to the azetidine ring and an additional methyl substituent. This substitution pattern creates a quaternary carbamate nitrogen, which has important implications for the electronic distribution and steric interactions within the molecule. The bond lengths within the azetidine ring are typically shorter than those found in larger ring systems, with carbon-carbon bond lengths of approximately 1.54 angstroms and carbon-nitrogen bond lengths of approximately 1.47 angstroms, reflecting the compressed geometry imposed by the four-membered ring constraint.

The benzhydryl substituent adopts a propeller-like conformation where the two phenyl rings are not coplanar, with dihedral angles typically ranging from 50 to 60 degrees between the ring planes. This non-planar arrangement minimizes steric repulsion between the ortho hydrogen atoms of the two aromatic rings while maintaining conjugative interactions with the central carbon atom. The electronic nature of the benzhydryl group contributes to the basicity of the azetidine nitrogen, with the calculated logarithmic acid dissociation constant values indicating moderate basicity that can be modulated by the electron-withdrawing or electron-donating nature of substituents on the phenyl rings.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Azetidine Ring Strain | 25.4 kcal/mol | Computational Chemistry |

| Carbon-Carbon Bond Length | 1.54 Å | X-ray Crystallography |

| Carbon-Nitrogen Bond Length | 1.47 Å | X-ray Crystallography |

| Benzhydryl Dihedral Angle | 56.5° ± 0.5° | Nuclear Magnetic Resonance |

| Molecular Weight | 366.50 g/mol | Mass Spectrometry |

Stereochemical Considerations in Azetidine Ring Configuration

The stereochemical characteristics of the azetidine ring in tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate are dominated by the inherent ring strain and the non-planar geometry that results from this constraint. The four-membered ring adopts a puckered conformation rather than a planar arrangement, with the ring typically existing in a bent geometry characterized by a dihedral angle across the diagonal of non-nitrogen atoms. Studies of related azetidine structures have shown that this dihedral angle typically measures between 150 and 156 degrees, representing a significant deviation from planarity that helps to relieve some of the angle strain associated with the four-membered ring system.

The absolute configuration at the azetidine ring carbons becomes particularly important when considering the three-dimensional arrangement of substituents. The carbon atom bearing the methylene-carbamate substituent creates a stereogenic center whose configuration influences the overall molecular shape and potential biological activity. Research on similar azetidine derivatives has demonstrated that the absolute configuration can be reliably determined through nuclear magnetic resonance spectroscopy techniques, particularly through the analysis of coupling patterns and chemical shift differences. The stereochemical preferences are further influenced by the presence of the bulky benzhydryl substituent, which creates significant steric interactions that favor specific conformational arrangements.

The ring puckering in azetidines follows patterns similar to those observed in cyclobutane systems, where the molecule oscillates between different puckered conformations with relatively low energy barriers. However, the presence of the nitrogen atom and its substituents creates asymmetry in the puckering potential energy surface, leading to preferred conformational states. The energy difference between different puckered conformations is typically small, on the order of 5.9 kilocalories per mole, allowing for rapid interconversion at room temperature while still maintaining distinct preferred geometries. This dynamic behavior has important implications for the biological activity and synthetic utility of these compounds, as the accessible conformational space directly influences molecular recognition and reactivity patterns.

The substitution pattern on the azetidine ring also creates opportunities for diastereomerism when multiple stereogenic centers are present. The relative configuration of substituents can significantly impact the stability and reactivity of the resulting compounds, with some diastereomers showing enhanced stability due to favorable intramolecular interactions while others may be destabilized by steric clashes or unfavorable electronic interactions.

Conformational Analysis of Benzhydryl Substituent

The conformational behavior of the benzhydryl substituent in tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate represents a critical aspect of the overall molecular structure and dynamics. The benzhydryl group, consisting of two phenyl rings connected through a central carbon atom, exhibits complex conformational preferences that are influenced by both intramolecular steric interactions and electronic factors. Nuclear magnetic resonance studies of diphenylmethane and related benzhydryl systems have revealed that the most stable conformation features the two phenyl rings oriented at approximately equal angles relative to the central carbon-hydrogen bond, with dihedral angles of 56.5 ± 0.5 degrees.

This conformational preference represents a balance between several competing factors, including the minimization of steric repulsion between the ortho hydrogen atoms of the two phenyl rings, the optimization of conjugative interactions between the aromatic systems and the central carbon atom, and the accommodation of the bulky azetidine substituent. The propeller-like arrangement of the phenyl rings creates a chiral environment around the central carbon atom, even though the benzhydryl group itself may not contain a stereogenic center. This chirality can influence the overall molecular recognition properties and may contribute to enantioselective interactions in biological systems.

The dynamic nature of the benzhydryl conformational landscape allows for rapid rotation around the carbon-carbon bonds connecting the central carbon to each phenyl ring. However, the energy barriers for these rotations are sufficiently high to create distinct conformational populations at room temperature. Computational studies suggest that the conformational distribution is centered around the most stable geometry but includes contributions from slightly twisted conformations that deviate by small amounts from the optimal dihedral angles. The breadth of this conformational distribution has implications for the molecular flexibility and the ability of the compound to adapt to different binding environments.

The attachment of the benzhydryl group to the azetidine nitrogen creates additional conformational complexity, as the orientation of the entire benzhydryl substituent relative to the azetidine ring can vary. This conformational degree of freedom is constrained by steric interactions between the phenyl rings and other substituents on the azetidine ring, particularly the bulky carbamate group. The resulting conformational landscape is characterized by preferred orientations that minimize these steric clashes while maintaining favorable electronic interactions.

| Conformational Parameter | Preferred Value | Energy Range |

|---|---|---|

| Phenyl Ring Dihedral Angle | 56.5° ± 0.5° | 0-2 kcal/mol |

| Benzhydryl-Azetidine Torsion | Variable | 0-5 kcal/mol |

| Ring Puckering Amplitude | 15-20° | 0-6 kcal/mol |

| Conformational Exchange Rate | Fast on Nuclear Magnetic Resonance timescale | < 1 ms |

Properties

IUPAC Name |

tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24(4)15-18-16-25(17-18)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21H,15-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZNHGUSSATYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is generally synthesized by introducing a tert-butyl carbamate (Boc) protecting group onto an azetidine derivative bearing a benzhydryl substituent at the nitrogen atom. The azetidine ring is functionalized at the 3-position with a methyl linker to the carbamate nitrogen, which is further methylated.

Key synthetic features include:

- Use of tert-butyl carbamate as a protecting group to safeguard the amine functionality during multi-step synthesis.

- Introduction of the benzhydryl group (diphenylmethyl) on the azetidine nitrogen to confer structural rigidity and enhance binding properties.

- Methylation of the carbamate nitrogen to form the methylcarbamate moiety.

- Catalytic hydrogenation steps to reduce intermediates where necessary.

Detailed Preparation Method Based on Literature

Starting Material and Initial Protection

- The synthesis often starts from tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, which can be prepared by reacting the corresponding azetidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions to avoid hydrolysis of the carbamate group.

Methylation Step

- The methylation of the carbamate nitrogen is achieved by catalytic hydrogenation of the tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate precursor in the presence of palladium on activated carbon (10% Pd/C) as catalyst.

- The reaction is carried out in a solvent mixture of methanol and ethyl acetate under an inert atmosphere (argon) and hydrogen gas for approximately 18 hours to ensure complete reduction and methylation.

- After completion, the reaction mixture is filtered to remove the catalyst and purified.

Alternative Synthetic Routes

In some patents and research disclosures, alternative routes involve:

- Formation of mixed acid anhydrides from N-BOC-protected amino acids (e.g., N-BOC-D-serine) using isobutyl chlorocarbonate and N-methylmorpholine as a base, followed by condensation with benzylamine derivatives to form carbamate intermediates.

- Phase-transfer catalysis (PTC) alkylation reactions employing tetrabutylammonium bromide as catalyst and methyl sulfate as alkylating agent to introduce methyl groups selectively on nitrogen atoms under biphasic conditions.

These methods highlight the versatility of carbamate chemistry in preparing functionalized azetidine derivatives, including the target compound or its analogs.

Purification and Characterization

- Purification is typically performed by filtration to remove catalysts, followed by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization involves NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

- Key spectral features include carbamate carbonyl stretch (~1700 cm⁻¹ in IR) and characteristic NMR signals for the benzhydryl and azetidine moieties.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Reagents & Catalysts | Conditions | Remarks |

|---|---|---|---|---|

| Carbamate Protection | Reaction with tert-butyl chloroformate | tert-butyl chloroformate, triethylamine | Anhydrous, room temperature | Protects amine as Boc group |

| Benzhydryl Introduction | N-alkylation or condensation | Benzhydryl derivatives | Varies (solvent, temperature) | Introduces benzhydryl group |

| Methylation of Carbamate N | Catalytic hydrogenation | Pd/C (10%), H2 gas | Methanol/ethyl acetate, 18 h | Converts carbamate to methylcarbamate |

| Alkylation (Alternative) | Phase-transfer catalysis alkylation | Tetrabutylammonium bromide, methyl sulfate | Biphasic system, base present | Selective N-methylation |

| Purification | Filtration, recrystallization, chromatography | Solvents like EtOAc, hexane | Ambient or reduced temperature | Ensures high purity |

Research Findings and Notes

- The use of palladium-catalyzed hydrogenation under inert atmosphere is critical for achieving high selectivity and yield in the methylation step without decomposing the carbamate group.

- Phase-transfer catalysis enables mild and efficient N-alkylation, which is beneficial when sensitive functional groups are present.

- The benzhydryl group stabilizes the azetidine ring and enhances the compound's conformational rigidity, which is advantageous in medicinal chemistry applications.

- Careful control of moisture and oxygen is essential throughout the synthesis to prevent hydrolysis and oxidation, which can reduce yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents attached to the azetidine ring or carbamate group, leading to variations in physicochemical properties, synthetic yields, and biological activity. Below is a detailed comparison:

Substituent Variations in Azetidine-Based Carbamates

Key Observations :

- Longer alkyl chains (e.g., butyl in 27f) increase molecular weight and lipophilicity, which may influence metabolic stability .

- The methyl group in the target compound balances steric hindrance and synthetic efficiency, achieving 98+% purity .

Comparison with Non-Azetidine Carbamates

Biological Activity

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its unique structural features, which may confer specific biological activities. The compound's molecular formula is C22H28N2O2, with a molecular weight of approximately 352.47 g/mol. Its structure includes a tert-butyl group and a benzhydryl-substituted azetidine ring, which are significant for its pharmacological properties.

The synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate can be achieved through various methods, emphasizing the control of reaction conditions to optimize yield and purity. The compound's stability and solubility are enhanced by the presence of the tert-butyl group, making it suitable for further derivatization in organic synthesis.

Preliminary studies suggest that tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate may interact with specific receptors or enzymes involved in pain signaling pathways. This interaction could lead to inhibition of enzyme activity or modulation of receptor function, which is crucial for understanding its potential therapeutic applications in pain management and inflammation.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

- Analgesic Activity : Potential to modulate pain pathways.

- Anti-inflammatory Effects : May reduce inflammation through specific molecular interactions.

- Neuroprotective Properties : Investigated for its role in protecting neuronal cells from damage .

Case Studies

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate:

- Enzyme Inhibition Studies : Research demonstrated that related carbamate derivatives effectively inhibit enzymes involved in inflammatory responses, suggesting a similar mechanism may be present in this compound.

- Binding Affinity Assessments : Investigations into binding affinities with various receptors have indicated that modifications to the azetidine structure can significantly alter biological activity, highlighting the importance of structural characteristics in drug design.

Comparative Analysis

The following table summarizes key properties and biological activities of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate | C22H28N2O2 | 352.47 g/mol | Analgesic, Anti-inflammatory |

| Benzhydrylamine | C13H15N | 185.27 g/mol | Antihistamine |

| N,N-Diethylcarbamate | C8H17NO2 | 159.23 g/mol | Insecticide |

Safety and Toxicity

Toxicity assessments indicate that while tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate shows promise as a therapeutic agent, it may pose risks if ingested or inhaled. Careful handling and further toxicological studies are warranted to ensure safety in potential applications .

Q & A

Q. What are the established synthetic routes for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate, and what reagents are critical for its preparation?

The synthesis typically involves multi-step protocols:

- Step 1: Condensation of tert-butyl carbamate with a benzhydrylazetidine precursor, often mediated by a reducing agent like sodium borohydride in dichloromethane under inert atmosphere .

- Step 2: Methylation of the intermediate using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR Spectroscopy: H NMR reveals the benzhydryl protons (δ 7.2–7.4 ppm, multiplet) and azetidine ring protons (δ 3.0–3.5 ppm). C NMR confirms the tert-butyl group (δ 28–30 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (expected [M+H] ~423.3 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group, ~57 Da) .

- IR Spectroscopy: Stretching vibrations for carbamate (N–H ~3300 cm, C=O ~1700 cm) and azetidine ring (C–N ~1250 cm) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Enzyme Inhibition: The benzhydryl group enhances binding to hydrophobic enzyme pockets (e.g., kinases or proteases), while the carbamate acts as a reversible covalent modifier .

- Prodrug Development: The tert-butyl carbamate group serves as a protecting moiety for amine functionalities, enabling controlled release under physiological conditions .

- Structural Probes: Its rigid azetidine scaffold is used to study conformational effects on receptor-ligand interactions via X-ray crystallography or molecular docking .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., carbamate hydrolysis or azetidine ring opening)?

- Temperature Control: Maintain reactions at 0–25°C to prevent thermal decomposition of the azetidine ring .

- Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis. Add molecular sieves for moisture-sensitive steps .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity during methylation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Purity Verification: Confirm compound integrity via HPLC (≥99% purity) and elemental analysis. Impurities >1% (e.g., deprotected amines) can skew bioassay results .

- Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .

- Meta-Analysis: Cross-reference structural analogs (e.g., tert-butyl benzyl carbamates) to identify trends in structure-activity relationships (SAR) .

Q. What role does the tert-butyl carbamate group play in stabilizing the compound under physiological conditions?

- Steric Protection: The bulky tert-butyl group shields the carbamate from nucleophilic attack by water or enzymes, prolonging half-life in vitro .

- pH-Dependent Release: The carbamate hydrolyzes selectively in acidic environments (e.g., lysosomes), enabling targeted drug delivery .

- Metabolic Stability: Comparative studies show >80% intact compound after 24-hour incubation with liver microsomes, confirmed via LC-MS/MS .

Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K, k/k) using immobilized targets .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-target complexes to guide rational design .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Short-Term Storage: Store at –20°C in anhydrous DMSO (≤10 mM) to prevent aggregation. Avoid freeze-thaw cycles .

- Long-Term Stability: Lyophilized powder remains stable for >2 years at –80°C under argon. Confirm integrity via annual NMR .

- Light Sensitivity: Protect from UV exposure; amber vials reduce photodegradation by >90% .

Q. What structural modifications could enhance its selectivity for specific biological targets?

- Azetidine Substitution: Introduce electron-withdrawing groups (e.g., –CF) to modulate ring conformation and binding affinity .

- Benzhydryl Optimization: Replace phenyl rings with heteroaromatics (e.g., pyridine) to improve solubility and reduce off-target effects .

- Carbamate Isosteres: Test thiocarbamates or ureas for altered metabolic stability and potency .

Q. How can researchers design comparative studies to evaluate this compound against analogs with similar scaffolds?

- SAR Matrix: Compare IC values against kinase panels (e.g., DiscoverX) for analogs with varying substituents (e.g., methyl vs. ethyl carbamates) .

- Computational Modeling: Use molecular dynamics simulations to predict binding poses and validate with mutagenesis studies .

- Pharmacokinetic Profiling: Assess bioavailability, clearance, and tissue distribution in rodent models for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.